molecular formula C16H13F2NO3 B6623278 2-[2-[[2-(2,5-Difluorophenyl)acetyl]amino]phenyl]acetic acid

2-[2-[[2-(2,5-Difluorophenyl)acetyl]amino]phenyl]acetic acid

Cat. No.: B6623278
M. Wt: 305.28 g/mol
InChI Key: KYHLONVNPMQLQR-UHFFFAOYSA-N
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Description

2-[2-[[2-(2,5-Difluorophenyl)acetyl]amino]phenyl]acetic acid is an organic compound that features a difluorophenyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[[2-(2,5-Difluorophenyl)acetyl]amino]phenyl]acetic acid typically involves the acylation of an amine with 2,5-difluorophenylacetic acid. The reaction conditions often include the use of a suitable solvent such as dichloromethane or chloroform, and a base like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-[[2-(2,5-Difluorophenyl)acetyl]amino]phenyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[2-[[2-(2,5-Difluorophenyl)acetyl]amino]phenyl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-[[2-(2,5-Difluorophenyl)acetyl]amino]phenyl]acetic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Difluorophenylacetic acid
  • 2,4-Difluorophenylacetic acid
  • 3,4-Difluorophenylacetic acid
  • 4-Fluorophenylacetic acid

Uniqueness

2-[2-[[2-(2,5-Difluorophenyl)acetyl]amino]phenyl]acetic acid is unique due to its specific substitution pattern and the presence of both acetic acid and amide functionalities. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-[2-[[2-(2,5-difluorophenyl)acetyl]amino]phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO3/c17-12-5-6-13(18)11(7-12)8-15(20)19-14-4-2-1-3-10(14)9-16(21)22/h1-7H,8-9H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHLONVNPMQLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)NC(=O)CC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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